Fulvalene

Thermal stability Isomer energetics C10H8 hydrocarbons

Fulvalene (bicyclopentadienylidene; CAS 91-12-3) is a nonbenzenoid conjugated hydrocarbon with the molecular formula C10H8, existing as an isomer of naphthalene and azulene. The molecule comprises two five-membered cyclopentadienyl rings joined by a common exocyclic double bond, adopting D2h symmetry.

Molecular Formula C10H8
Molecular Weight 128.17 g/mol
CAS No. 91-12-3
Cat. No. B1251668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvalene
CAS91-12-3
Molecular FormulaC10H8
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C2)C=C1
InChIInChI=1S/C10H8/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H
InChIKeyXEOSBIMHSUFHQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fulvalene (CAS 91-12-3): A Structurally Distinct Nonbenzenoid C10H8 Hydrocarbon for Specialized Research and Ligand Applications


Fulvalene (bicyclopentadienylidene; CAS 91-12-3) is a nonbenzenoid conjugated hydrocarbon with the molecular formula C10H8, existing as an isomer of naphthalene and azulene [1]. The molecule comprises two five-membered cyclopentadienyl rings joined by a common exocyclic double bond, adopting D2h symmetry [2]. Fulvalene is characterized as an orange liquid with a calculated density of 1.129 g/mL [3]. It is fundamentally distinguished from its aromatic isomers by its cross-conjugated π-system, which renders it highly reactive and non-aromatic—a key differentiator for applications requiring a specific electronic and structural profile [4].

Why Fulvalene (91-12-3) Cannot Be Substituted with Naphthalene, Azulene, or TTF in Precision Research


Fulvalene's defining characteristic is its extreme thermal instability relative to its C10H8 isomers, naphthalene and azulene. While naphthalene is a stable, aromatic solid and azulene is a polar aromatic isomer, fulvalene is a non-aromatic liquid that undergoes rapid Diels-Alder dimerization and polymerization in concentrated solutions above −50 °C [1]. Its π-electron system is strongly bond-alternating and localized, in stark contrast to the delocalized aromatic sextets of its isomers, rendering any substitution chemically meaningless for experiments requiring a cross-conjugated, reactive core [2]. Furthermore, although tetrathiafulvalene (TTF) shares the same fulvalene skeleton, the replacement of four CH groups with sulfur atoms drastically alters redox behavior and stability; TTF is a stable, yellow solid (mp 116–119 °C) widely used as an organic semiconductor, whereas parent fulvalene is an unstable liquid, necessitating entirely different handling protocols [3].

Quantitative Differentiation Evidence for Fulvalene (91-12-3): Direct Comparisons Against Structural Analogs


Thermal Stability of Fulvalene Versus Naphthalene Isomer: A Quantitative Stability Deficit

Fulvalene is markedly less stable than its aromatic isomer naphthalene. While no direct experimental enthalpy of formation is available for either compound, calculations establish that naphthalene is substantially more stable, and this relationship is reversed in their respective dianions [1]. At the molecular level, the total energy ordering of the C10H8 isomer series is naphthalene > azulene > fulvalene, confirming fulvalene as the least thermodynamically stable isomer of the three [2]. Experimentally, this instability manifests as a dimerization threshold of −50 °C (223 K), above which fulvalene undergoes rapid Diels-Alder dimerization in concentrated solutions, whereas naphthalene remains stable at ambient temperatures as a solid [3].

Thermal stability Isomer energetics C10H8 hydrocarbons

Synthetic Accessibility of Fulvalene via Cu(II)-Mediated Oxidative Coupling: Quantified Yield

A practical synthetic route to parent fulvalene (pentafulvalene) was established via oxidative coupling of cyclopentadienyl anion using copper(II) chloride, followed by deprotonation and oxidation. This method provides fulvalene with an overall yield of 61% [1]. In contrast, the analogous dibenzofulvalene derivative (1,2:5,6-dibenzopentafulvalene) can be synthesized via the same general approach with an overall yield of 66% [2].

Synthetic methodology Oxidative coupling Cyclopentadienyl chemistry

Physical State and Stability: Fulvalene Liquid Versus TTF Solid

Parent fulvalene is an orange liquid that is extremely reactive in concentrated solutions above −50 °C, undergoing polymerization and Diels-Alder dimerization [1]. In stark contrast, tetrathiafulvalene (TTF), a heteroatom-substituted analog sharing the same fulvalene skeleton, is a yellow solid with a melting point of 116–119 °C and is stable under ambient conditions [2].

Physical properties Stability Handling requirements

High-Value Application Scenarios for Fulvalene (91-12-3) Based on Differential Evidence


Fundamental Studies of Cross-Conjugation and Non-Aromaticity in C10H8 Isomers

Fulvalene serves as a quintessential model compound for investigating cross-conjugated, non-benzenoid π-systems. Its strongly bond-alternating and localized electronic structure, confirmed by NMR spectroscopy, contrasts sharply with the delocalized aromaticity of its isomers naphthalene and azulene [1]. Researchers investigating the relationship between π-electron delocalization, bond-length alternation, and molecular stability—or those seeking to benchmark computational methods against an experimentally accessible, highly reactive non-aromatic hydrocarbon—will find fulvalene irreplaceable; no other C10H8 isomer provides this specific electronic profile.

Precursor for Diels-Alder Dimerization and Polymerization Studies at Low Temperature

The quantitative evidence establishes that fulvalene undergoes Diels-Alder dimerization and polymerization in concentrated solutions above −50 °C [1]. This property makes it a uniquely reactive diene/dienophile substrate for studying [4+2] cycloaddition kinetics and mechanisms under cryogenic or strictly controlled low-temperature conditions. Fulvalene's intrinsic instability is not a limitation but the specific feature of interest for research groups focused on reactive intermediates, low-temperature organic synthesis, or the fundamental kinetics of dimerization reactions.

Bridging Ligand Precursor for Bimetallic Organometallic Complexes

Fulvalene functions as a formal dianionic ligand (C10H8²⁻) capable of bridging two metal centers, analogous to two bonded cyclopentadienyl anions [1]. This has led to the synthesis of numerous bimetallic fulvalene complexes with early transition metals [2]. The reversible metal-metal bond cleavage observed in some fulvalene-bridged complexes [3] presents opportunities for studying mixed-valency and electronic communication between metal centers. Researchers synthesizing bimetallic catalysts or studying metal-metal interactions in a geometrically constrained environment require the specific fulvalene scaffold; naphthalene or azulene cannot provide this bidentate, bridging ligand functionality.

Polymer Backbone for N-Type Organic Semiconductors in Electronic Materials R&D

Patented applications demonstrate that polymers incorporating a fulvalene backbone are suitable as n-type organic semiconductor materials and for use in organic electroluminescent (EL) elements [1]. Furthermore, tetra-substituted fulvalene derivatives exhibit intrinsic electrical conductivity (>10⁻⁹ S·cm⁻¹) at room temperature and ambient pressure, rendering them useful as semiconductors [2]. For industrial R&D groups developing next-generation organic electronics, the fulvalene core offers a distinct electronic structure compared to more common thiophene- or acene-based conjugated polymers, providing a pathway to tune electron transport properties.

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